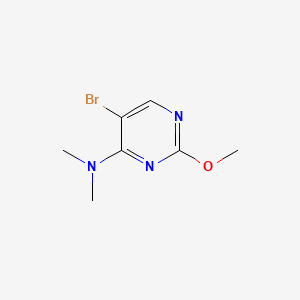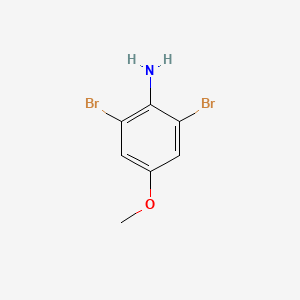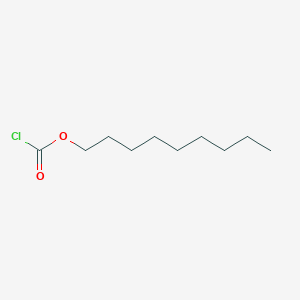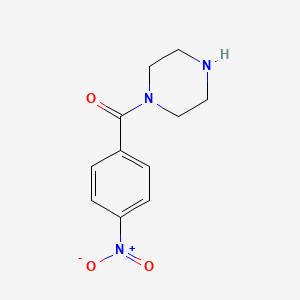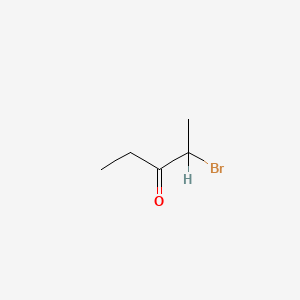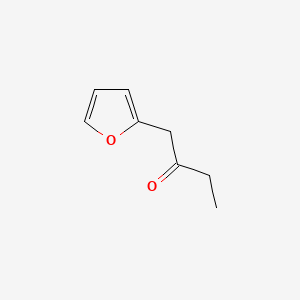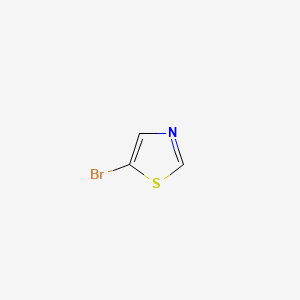![molecular formula C10H9NO3 B1268233 2-(苯并[D]噁唑-2-基)乙酸甲酯 CAS No. 75762-23-1](/img/structure/B1268233.png)
2-(苯并[D]噁唑-2-基)乙酸甲酯
描述
Methyl 2-(benzo[D]oxazol-2-YL)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
科学研究应用
Methyl 2-(benzo[D]oxazol-2-YL)acetate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: The compound is used in studies related to its antibacterial and antifungal properties.
Medicine: Research focuses on its potential anticancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and pharmaceuticals
作用机制
Target of Action
Methyl 2-(benzo[D]oxazol-2-YL)acetate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Benzoxazole derivatives have been reported to show significant antibacterial activity .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes in the microbial cells, leading to their death .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with various biochemical processes in microbial cells, leading to their death .
Pharmacokinetics
Benzoxazole derivatives have been reported to exhibit good bioavailability .
Result of Action
Benzoxazole derivatives have been reported to exhibit significant antibacterial activity, suggesting that they may lead to the death of bacterial cells .
生化分析
Biochemical Properties
Methyl 2-(benzo[D]oxazol-2-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . Additionally, it interacts with fungal proteins, contributing to its antifungal properties . The compound’s interaction with cancer cell proteins has also been studied, revealing its potential as an anticancer agent .
Cellular Effects
Methyl 2-(benzo[D]oxazol-2-YL)acetate affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell death . In fungal cells, it interferes with membrane integrity, causing cell lysis . In cancer cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of Methyl 2-(benzo[D]oxazol-2-YL)acetate involves binding interactions with specific biomolecules. It binds to bacterial enzymes, inhibiting their activity and preventing bacterial growth . In fungal cells, it targets membrane proteins, disrupting their function and leading to cell death . In cancer cells, the compound inhibits key signaling pathways and alters gene expression, resulting in reduced cell viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzo[D]oxazol-2-YL)acetate change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its antibacterial, antifungal, and anticancer activities over extended periods, although some degradation products may form .
Dosage Effects in Animal Models
The effects of Methyl 2-(benzo[D]oxazol-2-YL)acetate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial and fungal growth . At higher doses, it may cause adverse effects, such as liver toxicity and gastrointestinal disturbances . In cancer models, the compound shows dose-dependent anticancer activity, with higher doses leading to greater tumor inhibition .
Metabolic Pathways
Methyl 2-(benzo[D]oxazol-2-YL)acetate is involved in several metabolic pathways. It is metabolized by liver enzymes, resulting in the formation of various metabolites . These metabolites may retain some of the parent compound’s biological activities or exhibit new properties. The compound also interacts with cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Methyl 2-(benzo[D]oxazol-2-YL)acetate is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
Methyl 2-(benzo[D]oxazol-2-YL)acetate localizes to specific subcellular compartments, affecting its activity and function. It may be directed to the nucleus, where it influences gene expression, or to the mitochondria, where it impacts cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-(benzo[D]oxazol-2-YL)acetate can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base, followed by cyclization to form the benzoxazole ring. The final step involves esterification to obtain the methyl ester .
Industrial Production Methods: Industrial production of methyl 2-(benzo[D]oxazol-2-YL)acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: Methyl 2-(benzo[D]oxazol-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
相似化合物的比较
Benzoxazole: The parent compound with similar pharmacological activities.
Benzothiazole: Another heterocyclic compound with a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of oxygen in the oxazole ring
Uniqueness: Methyl 2-(benzo[D]oxazol-2-YL)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNHFXKAPDHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327112 | |
| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75762-23-1 | |
| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



